Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]-
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Overview
Description
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.349 g/mol It is known for its unique structure, which includes a methoxy group and a methylthio group attached to a phenyl ring, along with an ethanethioamide moiety
Preparation Methods
The synthesis of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- typically involves the reaction of 3-methoxy-4-(methylthio)aniline with ethanethioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the reaction conditions and reagents used.
Scientific Research Applications
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- can be compared with other similar compounds such as:
N-(3-Methoxyphenyl)ethanethioamide: This compound lacks the methylthio group, which may result in different reactivity and biological activity.
2-(2-Methylphenoxy)ethanethioamide: This compound has a different substitution pattern on the phenyl ring, leading to variations in its chemical and biological properties.
2-(4-Chlorophenyl)ethanethioamide:
The uniqueness of Ethanethioamide, N-[3-methoxy-4-(methylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87956-84-1 |
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Molecular Formula |
C10H13NOS2 |
Molecular Weight |
227.4 g/mol |
IUPAC Name |
N-(3-methoxy-4-methylsulfanylphenyl)ethanethioamide |
InChI |
InChI=1S/C10H13NOS2/c1-7(13)11-8-4-5-10(14-3)9(6-8)12-2/h4-6H,1-3H3,(H,11,13) |
InChI Key |
BVTITDLRACYMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC(=C(C=C1)SC)OC |
Origin of Product |
United States |
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